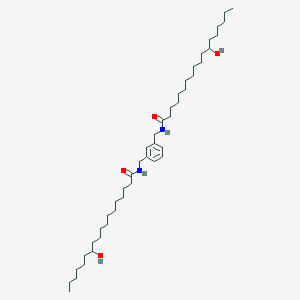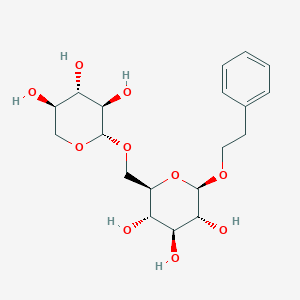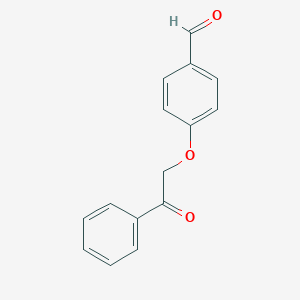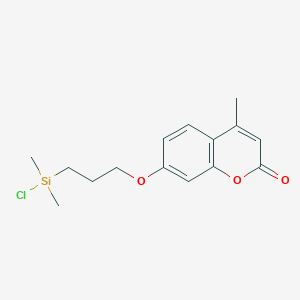
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one
Vue d'ensemble
Description
7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one, also known as 3-chloro-7-propoxy-4-methylchromen-2-one, is a silyloxy-substituted chromen-2-one compound that has been studied for its potential applications in organic chemistry. The compound has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Applications De Recherche Scientifique
Synthetic Protocols and Chemical Properties
- Synthetic Methods : The compound is closely related to chromen-2-one derivatives, which are synthesized through various chemical reactions, including Suzuki coupling, radical-mediated cyclization, and reactions with Michael acceptors. These methods are crucial for developing compounds with potential pharmacological properties (Mazimba, 2016; Mazimba, 2016).
Potential Pharmacological and Antioxidant Activities
Antioxidant Properties : Chromones and their derivatives, similar to the specified compound, show significant antioxidant properties, which can neutralize active oxygen and free radicals, potentially inhibiting cell impairment and diseases. This activity is primarily attributed to the structural features of chromones, such as the double bond and carbonyl group (Yadav et al., 2014).
Chemistry and Antioxidant Activity of Coumarins : The 2H-chromen-2-one core of coumarins, closely related to the chemical , contributes to various biological activities through its ability to establish multiple interactions and its role in antioxidant mechanisms. The structure allows for radical delocalization, enhancing antioxidant capabilities by acting as free radical scavengers (Torres et al., 2014).
Environmental and Material Science Applications
- Cleaner Production Processes : Research on chromium-based compounds, while not directly related, emphasizes the importance of understanding chemical processes and environmental impacts, potentially informing safer synthesis and application methods for a wide range of compounds, including those related to "7-(3-(Chlorodimethylsilyl)propoxy)-4-methyl-2H-chromen-2-one" (Panda et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
7-[3-[chloro(dimethyl)silyl]propoxy]-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3Si/c1-11-9-15(17)19-14-10-12(5-6-13(11)14)18-7-4-8-20(2,3)16/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVMSLGJGOLZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


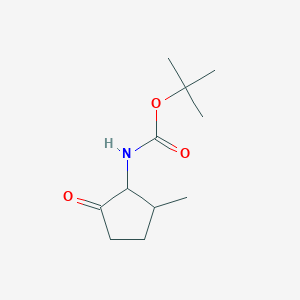
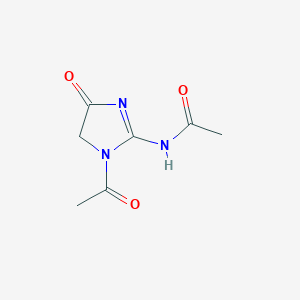
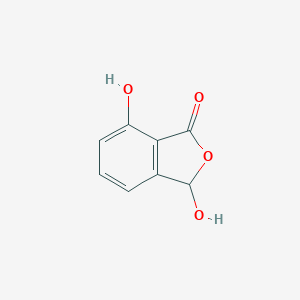
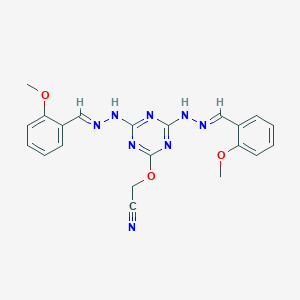
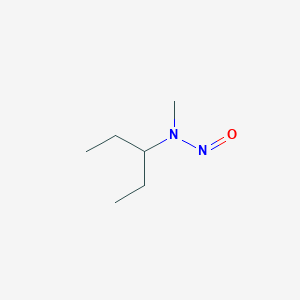
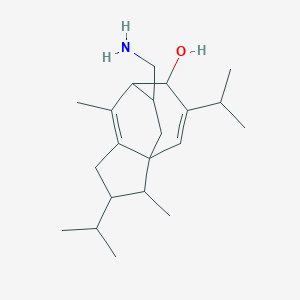
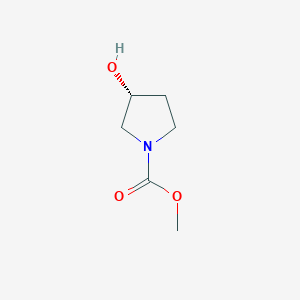

![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
